BenchChemオンラインストアへようこそ!

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole

Epigenetics Histone acetyltransferase inhibition Allosteric inhibitor screening

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole (CAS 344277-46-9; PDB ligand code OJ7; synonym CPI-090) is a synthetic small-molecule heterocycle (C15H10ClF3N2, MW 310.70) composed of a 2-methylindole core C3-linked to a 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent. The compound belongs to the pyridyl-indole class and was identified via high-throughput screening as an allosteric inhibitor of the p300 histone acetyltransferase (HAT) domain, binding at a previously undescribed site distal to the acetyl-CoA pocket.

Molecular Formula C15H10ClF3N2
Molecular Weight 310.7
CAS No. 344277-46-9
Cat. No. B2745575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole
CAS344277-46-9
Molecular FormulaC15H10ClF3N2
Molecular Weight310.7
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C3=C(C=C(C=N3)C(F)(F)F)Cl
InChIInChI=1S/C15H10ClF3N2/c1-8-13(10-4-2-3-5-12(10)21-8)14-11(16)6-9(7-20-14)15(17,18)19/h2-7,21H,1H3
InChIKeyDFUZKSKLYCWMQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole (CAS 344277-46-9) – Compound Identity, Class, and Procurement Classification


3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole (CAS 344277-46-9; PDB ligand code OJ7; synonym CPI-090) is a synthetic small-molecule heterocycle (C15H10ClF3N2, MW 310.70) composed of a 2-methylindole core C3-linked to a 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent [1]. The compound belongs to the pyridyl-indole class and was identified via high-throughput screening as an allosteric inhibitor of the p300 histone acetyltransferase (HAT) domain, binding at a previously undescribed site distal to the acetyl-CoA pocket [2]. Its single reported co-crystal structure (PDB 6PF1, 2.32 Å resolution) confirms discrete, non-covalent engagement at this allosteric locus with CoA simultaneously bound [3]. No ChEMBL or DrugBank entry exists for this compound, and its bioactivity annotation is confined to the p300/CBP HAT domain assays and thermal shift data reported in the primary literature.

Why 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole Cannot Be Replaced by Generic Pyridyl-Indole Analogs or Other p300 Inhibitors


Substitution with structurally or mechanistically related compounds is not straightforward for this molecule. The pyridyl-indole scaffold is shared with numerous analogs, yet the specific C3 attachment of the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group to the 2-methylindole core defines a unique allosteric pharmacophore. The regioisomer 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole (CAS 156146-84-8) has the pyridyl group at the indole N1 position rather than C3, which fundamentally alters the spatial orientation and hydrogen-bonding capacity of the molecule. Within the p300 allosteric inhibitor series, the structurally simpler congener CPI-076 (N-(thiophen-2-yl)acetamide, PDB ligand OK7) [1] binds the same allosteric site but exhibits >60-fold weaker biochemical potency, demonstrating that the elaborated pyridyl-indole architecture of CPI-090 is essential for the enhanced binding affinity and thermal stabilization observed at this locus [2]. Furthermore, the compound is an allosteric inhibitor and not a CoA-competitive inhibitor; it cannot be functionally interchanged with active-site-directed p300 inhibitors such as A-485 or C646, which operate through entirely different binding modes and exhibit distinct selectivity profiles against the full-length enzyme [1].

Quantitative Differentiation Evidence for 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole – Head-to-Head Assay Data vs. CPI-076


p300 HAT Domain Scintillation Proximity Assay (SPA) – 65-Fold Superior Biochemical Potency vs. CPI-076

In the primary p300 HAT domain SPA biochemical assay, CPI-090 (3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole) exhibits an IC50 of 0.31 μM, which is approximately 65-fold more potent than the companion hit CPI-076 (IC50 = 20 μM) tested under identical assay conditions [1]. Both compounds were identified from the same high-throughput screening campaign and were evaluated using the isolated p300 catalytic domain with [acetyl-³H]-acetylcoenzyme A and histone substrate [1]. This ~65-fold potency differential establishes CPI-090 as the substantially more potent allosteric ligand at the p300 HAT domain among the disclosed hits.

Epigenetics Histone acetyltransferase inhibition Allosteric inhibitor screening

CBP HAT Domain Cross-Reactivity – 53-Fold Higher Potency on the Closely Related Paralog vs. CPI-076

When tested against the closely related CREB-binding protein (CBP) HAT domain, CPI-090 demonstrates an IC50 of 0.74 μM, whereas CPI-076 yields an IC50 of 39 μM under the same SPA assay configuration [1]. This represents a ~53-fold potency advantage for CPI-090 on the CBP paralog. The absolute IC50 values on CBP (0.74 μM for CPI-090 vs. 0.31 μM on p300) indicate approximately 2.4-fold selectivity for p300 over CBP, a modest paralog preference that should be factored into experimental design [1].

CBP/p300 paralog selectivity Epigenetic inhibitor profiling Biochemical counter-screening

Target Engagement Stability – 4.5°C Greater Thermal Stabilization of p300 HAT Domain vs. CPI-076

In differential scanning fluorimetry (DSF) experiments conducted at a compound concentration of 250 μM, CPI-090 induces a thermal shift (ΔTm) of +5.8 °C in the p300 HAT domain, compared to only +1.3 °C for CPI-076 [1]. This ΔΔTm of +4.5 °C indicates a substantially greater degree of conformational stabilization of the p300 HAT domain upon CPI-090 binding, consistent with its higher biochemical potency and the more extensive binding interface observed in the co-crystal structure (PDB 6PF1) [2].

Differential scanning fluorimetry Target engagement Allosteric ligand validation

Allosteric Binding Site Definition – Co-Crystal Structure Confirms a Novel Locus Distinct from the Acetyl-CoA Pocket

The 2.32 Å resolution co-crystal structure of CPI-090 bound to the p300 HAT domain (PDB 6PF1) reveals that the compound occupies a previously undescribed allosteric site remote from the acetyl-CoA binding pocket, with CoA simultaneously bound in its canonical site [1]. This binding mode is fundamentally different from CoA-competitive inhibitors such as A-485 and C646, which compete directly with the cofactor [2]. By contrast, the companion compound CPI-076, while binding the same allosteric site (PDB 6PGU, 1.72 Å), is a substantially smaller fragment (N-(thiophen-2-yl)acetamide, MW 169.2) with fewer protein contacts and a weaker thermodynamic signature, as reflected in its lower ΔTm and higher IC50 [3]. CPI-090's elaborated pyridyl-indole architecture forms more extensive hydrophobic and polar interactions within the allosteric cleft, providing a structural rationale for its superior biochemical and biophysical parameters.

X-ray crystallography Allosteric binding site Structure-based drug design

Full-Length p300 Enzymatic Activity – Absence of Inhibition at >160 μM Demarcates a Critical Procurement Caveat

In a full-length (FL) p300 SPA assay, CPI-090 exhibits an IC50 >160 μM, indicating no meaningful inhibition of the intact, multi-domain enzyme despite its sub-micromolar potency on the isolated HAT domain [1]. The FL p300 SPA IC50 for CPI-076 was also undetectable [1]. The authors conclusively determined that this allosteric inhibitor series was artifactual—active only against the truncated HAT domain construct used in the primary screen and not against full-length p300 [2]. CPI-090 therefore does not inhibit cellular p300 acetyltransferase activity and was abandoned as a chemical series by the discovering group [2].

Full-length enzyme assay Artifactual inhibition Pharmacological relevance filtering

Regioisomer Differentiation – C3 vs. N1 Pyridyl Attachment Defines the p300 Allosteric Pharmacophore

The target compound features a C3-linked 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent on the 2-methylindole scaffold. A closely related regioisomer, 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole (CAS 156146-84-8) , bears the identical pyridyl group at the indole N1 position rather than C3. This substitution shift fundamentally alters the vector of the pyridyl group relative to the indole plane: the C3 linkage in CPI-090 projects the pyridyl group into the allosteric cleft observed in PDB 6PF1, whereas N1 attachment would orient the group in a geometrically incompatible direction for the same binding pose [1]. While no quantitative p300 inhibition data are publicly available for CAS 156146-84-8, the structural divergence precludes functional interchangeability, and procurement of the N1 regioisomer as a substitute would not replicate the allosteric binding mode characterized for CPI-090.

Regioisomer specificity Structure-activity relationship Indole substitution pattern

Procurement-Relevant Application Scenarios for 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole (CPI-090)


Structural Biology: Allosteric Probe for p300 HAT Domain Crystallography and Cryo-EM Studies

CPI-090 is uniquely suited as a tool ligand for structural studies of the isolated p300 HAT domain, given that its co-crystal structure (PDB 6PF1, 2.32 Å) [1] provides a validated binding pose at a previously undescribed allosteric site with CoA simultaneously bound. Researchers can use CPI-090 to stabilize the p300 HAT domain for crystallization screening or cryo-EM grid preparation, leveraging the +5.8 °C thermal shift observed at 250 μM in DSF assays [2]. The compound is NOT suitable for full-length p300 or cellular structural studies, as it does not inhibit or engage full-length p300 (FL p300 SPA IC50 >160 μM) [2].

Biophysical Assay Development: Reference Compound for Allosteric Binding Validation by DSF and SPR

The robust ΔTm of +5.8 °C observed for CPI-090 in DSF [2] makes it an excellent positive control for developing and validating thermal shift assays targeting the p300 HAT allosteric site. Its well-characterized IC50 of 0.31 μM in the p300 HAT SPA assay [2] further supports its use as a reference inhibitor for surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experiments aimed at quantifying binding kinetics and thermodynamics of novel allosteric ligands targeting the same site.

Medicinal Chemistry: Starting Point for Structure-Based Optimization of Allosteric p300/CBP Inhibitors

CPI-090's elaborated pyridyl-indole scaffold, with a 65-fold potency advantage over the fragment-like hit CPI-076 [2], provides a more advanced chemical starting point for medicinal chemistry campaigns targeting the p300/CBP HAT allosteric site. The atomic-resolution co-crystal structure (PDB 6PF1) [1] enables structure-based design to improve potency, selectivity over CBP (currently ~2.4-fold [2]), and, critically, to extend inhibition to the full-length enzyme, which the original series failed to achieve [3].

Pharmacological Tool: Control Compound for Domain-Level vs. Full-Length Enzyme Pharmacology Studies

CPI-090 serves as a valuable control compound in experiments designed to differentiate domain-level from full-length enzyme pharmacology. Its >500-fold discrepancy between HAT domain potency (IC50 0.31 μM) and full-length p300 inactivity (IC50 >160 μM) [2] makes it an instructive tool for teaching or investigating the phenomenon of artifactual inhibition arising from truncated enzyme constructs—a lesson explicitly highlighted by the discovering authors [3].

Quote Request

Request a Quote for 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.